5-(2-Chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one
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Overview
Description
5-(2-Chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that contains a thieno[2,3-e][1,4]oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol to form an intermediate, which then undergoes cyclization to form the oxazepine ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(2-Chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazepine Derivatives: These compounds share a similar oxazepine ring system but differ in their substituents and overall structure.
Thieno[2,3-e][1,4]oxazepine Derivatives: Compounds with similar thieno[2,3-e][1,4]oxazepine rings but different substituents.
Uniqueness
5-(2-Chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
62551-58-0 |
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Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2-one |
InChI |
InChI=1S/C13H10ClNO2S/c14-10-4-2-1-3-8(10)12-9-5-6-18-13(9)15-11(16)7-17-12/h1-6,12H,7H2,(H,15,16) |
InChI Key |
OQFQISGZIQXLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CS2)C(O1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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